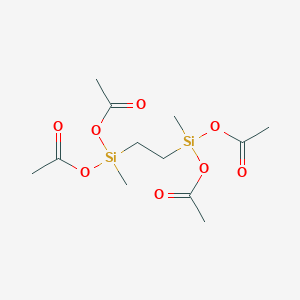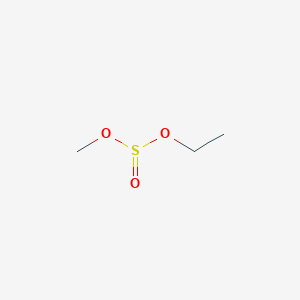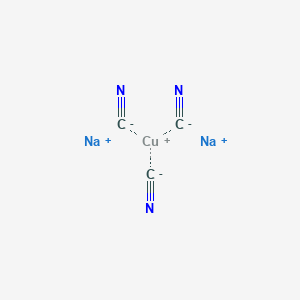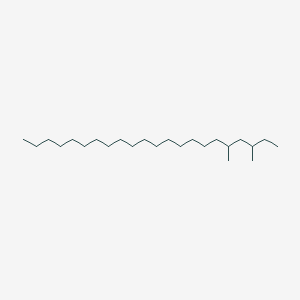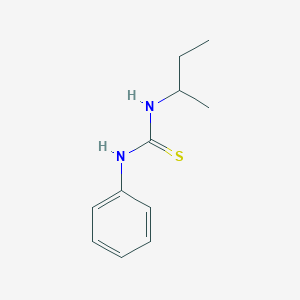
Thiourea, N-(1-methylpropyl)-N'-phenyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Thiourea, N-(1-methylpropyl)-N'-phenyl-, also known as Phenylthiourea, is a chemical compound that is widely used in scientific research. It is a white crystalline powder that is soluble in water and organic solvents. Thiourea, N-(1-methylpropyl)-N'-phenyl-, has several applications in the field of biochemistry, pharmacology, and toxicology.
科学研究应用
Thiourea, N-(1-methylpropyl)-N'-phenyl-, has several applications in scientific research. It is commonly used as a reagent for the detection of cyanide ions in biological samples. Thiourea, N-(1-methylpropyl)-N'-phenyl-, reacts with cyanide ions to form a stable complex that can be detected through spectroscopic analysis.
Thiourea, N-(1-methylpropyl)-N'-phenyl-, is also used as a model compound for studying the mechanism of action of thyroid hormones. It has been shown that thiourea, N-(1-methylpropyl)-N'-phenyl-, can inhibit the binding of thyroid hormones to their receptors, which can lead to a decrease in metabolic rate and other physiological effects.
作用机制
The mechanism of action of thiourea, N-(1-methylpropyl)-N'-phenyl-, involves the inhibition of various enzymes and receptors in the body. It has been shown that thiourea, N-(1-methylpropyl)-N'-phenyl-, can inhibit the activity of thyroid hormone receptors, which can lead to a decrease in metabolic rate and other physiological effects.
Thiourea, N-(1-methylpropyl)-N'-phenyl-, can also inhibit the activity of various enzymes involved in the metabolism of drugs and other xenobiotics. This can lead to an increase in the toxicity of certain compounds and a decrease in their efficacy.
生化和生理效应
Thiourea, N-(1-methylpropyl)-N'-phenyl-, has several biochemical and physiological effects on the body. It has been shown to decrease the metabolic rate and increase the production of reactive oxygen species. It can also cause oxidative damage to various tissues and organs in the body.
Thiourea, N-(1-methylpropyl)-N'-phenyl-, has also been shown to have anti-inflammatory and anti-cancer properties. It can inhibit the growth and proliferation of cancer cells and reduce inflammation in various tissues.
实验室实验的优点和局限性
Thiourea, N-(1-methylpropyl)-N'-phenyl-, has several advantages and limitations for lab experiments. It is a relatively inexpensive reagent that can be easily synthesized and purified. It is also stable under a wide range of experimental conditions.
However, thiourea, N-(1-methylpropyl)-N'-phenyl-, can be toxic to certain cell types and can interfere with the activity of various enzymes and receptors in the body. It is important to use appropriate safety precautions when handling thiourea, N-(1-methylpropyl)-N'-phenyl-, and to carefully consider its potential effects on experimental outcomes.
未来方向
There are several future directions for the use of thiourea, N-(1-methylpropyl)-N'-phenyl-, in scientific research. One area of interest is the development of novel thiourea derivatives with improved properties for the detection of cyanide ions and other analytes in biological samples.
Another area of interest is the further investigation of the anti-inflammatory and anti-cancer properties of thiourea, N-(1-methylpropyl)-N'-phenyl-. This could lead to the development of new therapies for the treatment of cancer and other inflammatory diseases.
Conclusion:
In conclusion, thiourea, N-(1-methylpropyl)-N'-phenyl-, is a versatile chemical compound that has several applications in scientific research. It can be synthesized through a simple reaction and purified through recrystallization. Thiourea, N-(1-methylpropyl)-N'-phenyl-, has been shown to have several biochemical and physiological effects on the body, including the inhibition of thyroid hormone receptors and the production of reactive oxygen species. It has several advantages and limitations for lab experiments and several future directions for research.
合成方法
The synthesis of thiourea, N-(1-methylpropyl)-N'-phenyl-, involves the reaction of aniline with carbon disulfide and an alkylating agent. The reaction produces a thiourea derivative that can be purified through recrystallization. The purity of the product can be confirmed through melting point determination and spectroscopic analysis.
属性
CAS 编号 |
15093-37-5 |
|---|---|
产品名称 |
Thiourea, N-(1-methylpropyl)-N'-phenyl- |
分子式 |
C11H16N2S |
分子量 |
208.33 g/mol |
IUPAC 名称 |
1-butan-2-yl-3-phenylthiourea |
InChI |
InChI=1S/C11H16N2S/c1-3-9(2)12-11(14)13-10-7-5-4-6-8-10/h4-9H,3H2,1-2H3,(H2,12,13,14) |
InChI 键 |
WWIODCQAOPIKHL-UHFFFAOYSA-N |
手性 SMILES |
CCC(C)N=C(NC1=CC=CC=C1)S |
SMILES |
CCC(C)NC(=S)NC1=CC=CC=C1 |
规范 SMILES |
CCC(C)NC(=S)NC1=CC=CC=C1 |
其他 CAS 编号 |
15093-37-5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



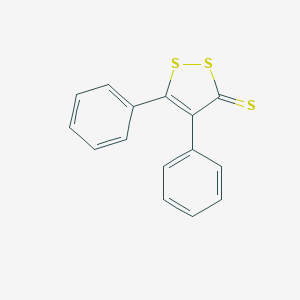
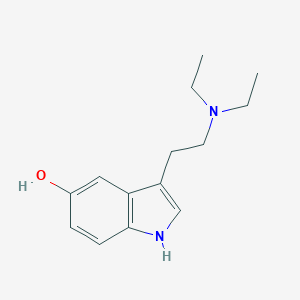

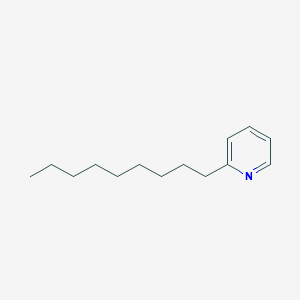
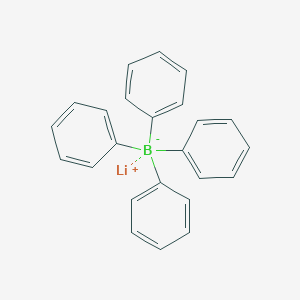
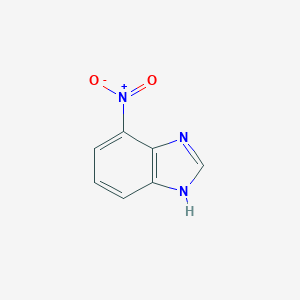
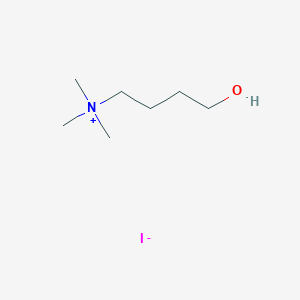
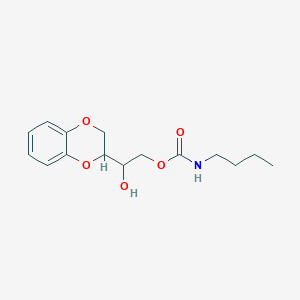
![(1R,2R,4S)-1,2-Dichlorobicyclo[2.2.1]heptane](/img/structure/B76675.png)
![7H-Furo[3,2-g][1]benzopyran-7-one, 9-methoxy-4-(3-methyl-2-butenyl)-](/img/structure/B76678.png)
